molecular formula C21H22N2O4 B5833177 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide

Cat. No. B5833177
M. Wt: 366.4 g/mol
InChI Key: ZDWIZOBUMMDTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide, also known as DMIBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMIBO is a small molecule that belongs to the family of benzamides and isoxazoles.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide involves its interaction with various molecular targets in the body. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the activity of COX-2 by binding to its active site. This results in a decrease in the production of prostaglandins, which are responsible for pain and inflammation. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This results in the activation of caspases, which are responsible for the cleavage of various cellular proteins leading to cell death. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has also been shown to protect neurons from oxidative stress-induced damage by activating the Nrf2-ARE pathway, which is responsible for the expression of various antioxidant enzymes.
Biochemical and Physiological Effects:
3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has been shown to have various biochemical and physiological effects in the body. It has been found to decrease the production of prostaglandins, which are responsible for pain and inflammation. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has been shown to protect neurons from oxidative stress-induced damage, which is implicated in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of COX-2, which is implicated in various inflammatory diseases. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide also has the potential to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. However, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has limitations, such as its low solubility in water, which can limit its use in in vitro experiments. Additionally, the toxicity profile of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide needs to be further investigated before it can be considered for clinical use.

Future Directions

There are several future directions for 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide research. One area of research is the development of more efficient synthesis methods for 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide. Another area of research is the investigation of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide's potential therapeutic applications in various diseases, such as cancer and neurodegenerative diseases. Additionally, the toxicity profile of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide needs to be further investigated to determine its safety for clinical use. Finally, the development of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide derivatives with improved solubility and bioavailability is an area of interest for future research.
Conclusion:
In conclusion, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide is a small molecule with potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide inhibits the activity of COX-2, induces apoptosis in cancer cells, and protects neurons from oxidative stress-induced damage. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide research.

Synthesis Methods

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide can be synthesized using a multistep process. The first step involves the synthesis of 3,5-dimethyl-4-isoxazolecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-ethoxyaniline to form the amide intermediate. Finally, the amide intermediate is reacted with 3-(chloromethyl)phenylboronic acid to obtain 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide.

Scientific Research Applications

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of inflammatory mediators. 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide has been shown to protect neurons from damage caused by oxidative stress, which is implicated in neurodegenerative diseases.

properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-4-25-18-10-8-17(9-11-18)22-21(24)16-6-5-7-19(12-16)26-13-20-14(2)23-27-15(20)3/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWIZOBUMMDTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.